D-ALPHA-AMINOSUBERIC ACID

Description

Significance of D-Amino Acids in Biological Systems Beyond Canonical L-Forms

For many years, D-amino acids were largely considered anomalies, primarily associated with the cell walls of bacteria where they contribute to the structural integrity of peptidoglycan, offering resistance to most proteases that are designed to cleave L-amino acid peptide bonds. frontiersin.org This protective role is crucial for bacterial survival. numberanalytics.com However, research has now established that D-amino acids are present and functionally significant in a wide array of organisms, from microorganisms to mammals, including humans. nih.govnih.gov

Their functions are varied and vital. In bacteria, beyond their structural role, D-amino acids are involved in processes like biofilm regulation and spore germination. frontiersin.org In more complex organisms, free D-amino acids, such as D-serine and D-aspartate, act as important signaling molecules in the nervous and endocrine systems. nih.govwikipedia.org D-serine, for instance, is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a crucial role in synaptic plasticity, learning, and memory. mdpi.comresearchgate.net The incorporation of D-amino acids into peptides can also enhance their stability and resistance to enzymatic degradation, a property that is being explored for the development of novel therapeutic agents. biopharmaspec.com

Historical Context of D-Amino Acid Research and Emerging Paradigms

The discovery of D-amino acids dates back to the early 20th century, with initial findings in bacterial cell walls. numberanalytics.com For a considerable period, their presence in higher organisms was thought to be minimal and non-functional. The 1950s saw reports of their presence in insects and mollusks. wikipedia.org A significant paradigm shift occurred with the discovery of D-aspartate and D-serine in the mammalian brain in the 1980s and 1990s, linking them to neurological functions and diseases like Alzheimer's. mdpi.com

This has led to a deeper understanding of the enzymatic machinery responsible for their production, primarily through racemases, which convert L-amino acids to their D-enantiomers. researchgate.net While serine racemase is a well-known enzyme in the human body for producing D-serine, the biosynthetic pathways for other D-amino acids are still under active investigation. mdpi.com The traditional view of a biological world built exclusively from L-amino acids has been replaced by a more nuanced understanding of the "enantiomeric landscape," where D-amino acids play critical and specific roles. nih.govd-aminoacids.com

Positioning of D-Alpha-Aminosuberic Acid within the D-Amino Acid Research Field

This compound, a dicarboxylic amino acid, is a non-proteinogenic amino acid that has garnered interest within the field of neuroscience and pharmacology. Its significance lies primarily in its role as a research tool for studying excitatory amino acid receptors, particularly the NMDA receptor. While its L-enantiomer, L-alpha-aminosuberic acid, is utilized in the synthesis of peptides and has been investigated for its potential in developing drugs for metabolic disorders, the D-form has a more specialized application. chemimpex.com this compound serves as a selective antagonist for the NMDA receptor, making it a valuable compound for elucidating the physiological and pathological roles of this receptor system. researchgate.net Research into its synthesis and derivatives continues to provide tools for exploring the intricacies of neurotransmission. nih.govresearchgate.netresearchgate.net

Chemical and Physical Properties of this compound

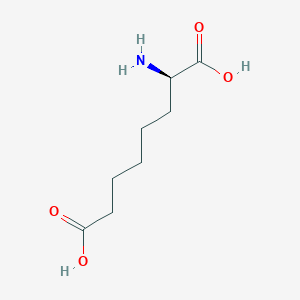

This compound is a white, crystalline powder. Its chemical structure and properties are summarized in the interactive table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-aminooctanedioic acid | |

| Synonyms | D-Asu-OH, D-2-Aminooctanedioic acid, D-2-Aminosuberic acid | chemical-suppliers.eu |

| CAS Number | 19641-63-5 | chemical-suppliers.euchembk.com |

| Molecular Formula | C8H15NO4 | chemical-suppliers.euchembk.com |

| Molecular Weight | 189.21 g/mol | |

| Melting Point | 222.9-225.1 °C | echemi.com |

| Boiling Point | 385.5 ± 37.0 °C (estimate) | |

| Density | 1.229 ± 0.06 g/cm³ | |

| Acidity (pKa) | 2.53 ± 0.24 | echemi.com |

| Storage Conditions | Room Temperature or 2-8°C | chembk.com |

Synthesis and Manufacturing of this compound

The synthesis of alpha-aminosuberic acid and its derivatives is a topic of interest for creating intermediates for peptide synthesis and for producing optically active compounds for research.

Established Chemical Synthesis Routes

Several chemical synthesis routes for alpha-aminosuberic acid have been developed. One approach involves starting from (S)-N-Boc-piperidine-2-formic acid, which undergoes esterification, oxidation to an acidamide, deacidification to a hemiacetal, and then a Wittig reaction to form an alkene, which is finally hydrogenolyzed to yield (S)-2-amino suberic acid ester or monoester. google.com Another method reports the synthesis of alpha-aminosuberic acid derivatives from aspartic acid, utilizing a cross-metathesis reaction. researchgate.net These synthetic strategies often involve protecting groups like Boc (tert-butyloxycarbonyl), Z (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) to manage the reactive amino and carboxyl groups during the synthesis of peptides. nih.govresearchgate.net

Enzymatic and Chemo-Enzymatic Methods

Enzymatic reactions have also been successfully employed in the synthesis of alpha-aminosuberic acid derivatives. One notable application is the use of enzymes to resolve a racemic (D,L) mixture of the compound to isolate the desired L-Asu from the D,L-compound. nih.govresearchgate.net Furthermore, enzyme-catalyzed reactions have been used for the direct synthesis of optically active tripeptide derivatives from Z-D,L-Asu-OH. nih.govresearchgate.net These biocatalytic methods can offer advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical routes.

Biochemical and Pharmacological Aspects of this compound

The primary biochemical and pharmacological interest in this compound stems from its interaction with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.

Selective NMDA Receptor Antagonism at the Glycine (B1666218) Site

The NMDA receptor is a complex ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to become fully active. researchgate.netnih.gov this compound and its analogs have been shown to act as antagonists at the NMDA receptor. researchgate.net Specifically, derivatives of this compound, such as D-AP5 (D-2-amino-5-phosphonovalerate), are potent and selective competitive antagonists at the glutamate binding site of the NMDA receptor. nih.govtocris.com These antagonists block the binding of the endogenous agonist glutamate, thereby inhibiting the activation of the receptor and the subsequent influx of calcium ions. nih.gov

Utility in Neuroscience Research

The selective antagonism of the NMDA receptor by this compound derivatives has made them invaluable tools in neuroscience research. By inhibiting NMDA receptor function, researchers can investigate the role of this receptor in a wide range of physiological and pathological processes. These include synaptic plasticity (the cellular basis of learning and memory), neuronal development, and excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's disease and stroke. mdpi.comnih.gov For example, D-AP5 is commonly used to inhibit NMDA-dependent long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. tocris.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173312 | |

| Record name | 2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-63-5 | |

| Record name | 2-Aminosuberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Transformations Involving D Alpha Aminosuberic Acid

Enzymatic Pathways for D-Amino Acid Production

The synthesis of D-amino acids, including potentially D-alpha-aminosuberic acid, is primarily achieved through the stereochemical inversion of their L-counterparts or the stereospecific amination of α-keto acids. Several classes of enzymes are crucial to these transformations. nih.gov

Role of Amino Acid Racemases in D-Amino Acid Synthesis

Amino acid racemases (EC 5.1.1.10) are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.org Most of these enzymes require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the removal and subsequent re-addition of the α-hydrogen, leading to racemization. nih.gov

These enzymes play a central role in the metabolism of D-amino acids by producing them directly from the more common L-amino acids. nih.gov While many racemases are specific to a single amino acid (like alanine (B10760859) racemase), others exhibit broad substrate specificity, enabling them to act on a variety of amino acids. wikipedia.org Although direct evidence of a specific racemase acting on alpha-aminosuberic acid is not prominently documented, the broad specificity of some racemases suggests a potential pathway for the conversion of L-alpha-aminosuberic acid to this compound.

D-Amino Acid Aminotransferases in Stereospecific D-Amino Acid Production

D-amino acid aminotransferases (DAATs), also known as D-transaminases (EC 2.6.1.21), are a class of PLP-dependent enzymes that catalyze the stereospecific synthesis of D-amino acids. mdpi.com This reaction involves the transfer of an amino group from a donor D-amino acid (commonly D-alanine or D-glutamate) to an α-keto acid acceptor. mdpi.com

The general reaction is as follows: α-keto acid + D-amino acid (donor) ⇌ D-amino acid (product) + α-keto acid (donor's backbone)

DAATs exhibit broad substrate specificity, acting on a wide range of α-keto acids to produce various D-amino acids. researchgate.net For instance, the production of this compound could theoretically be achieved from its corresponding α-keto acid, 2-oxosuberic acid, provided a suitable amino donor is present. The catalytic efficiency of these enzymes depends on the specific substrate and the enzyme source. mdpi.comnih.gov

Table 1: General Characteristics of D-Amino Acid Aminotransferases (DAATs)

| Property | Description |

| Enzyme Class | Transferase (EC 2.6.1.21) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Reaction Type | Stereospecific transamination |

| Amino Donor | Typically D-alanine or D-glutamate |

| Amino Acceptor | A wide variety of α-keto acids |

| Product | Optically pure D-amino acids |

Industrial Multi-Enzymatic Systems for D-Amino Acid Synthesis (e.g., Hydantoinase Process)

The "hydantoinase process" is a highly effective industrial method for producing optically pure D- or L-amino acids. nih.gov This multi-enzyme cascade reaction typically starts with a racemic mixture of a 5-monosubstituted hydantoin (B18101), which is the cyclic derivative of an amino acid. nih.govresearchgate.net

The process for D-amino acid production involves three key enzymes:

Hydantoin Racemase (EC 5.1.99.5): This enzyme converts the L-hydantoin from the racemic mixture into D-hydantoin, ensuring a theoretical yield of 100%. qmul.ac.uk

D-Hydantoinase (EC 3.5.2.2): This enzyme stereoselectively hydrolyzes the D-hydantoin to form an N-carbamoyl-D-amino acid. researchgate.net

D-Carbamoylase (N-carbamoyl-D-amino-acid hydrolase, EC 3.5.1.77): This enzyme specifically hydrolyzes the N-carbamoyl-D-amino acid to yield the final, optically pure D-amino acid, along with ammonia (B1221849) and carbon dioxide. researchgate.netqmul.ac.uk

This process is valued for its high enantioselectivity and has been successfully applied to the synthesis of a wide array of D-amino acids. mdpi.com While the specific application of the hydantoinase process for this compound production is not detailed in available research, its versatility makes it a plausible synthetic route from the corresponding 5-(4-carboxybutyl)hydantoin. nih.gov

Catabolism and Degradation Pathways of D-Amino Acids

The breakdown of D-amino acids is a crucial metabolic process, primarily carried out through oxidative deamination.

D-Amino Acid Oxidase (DAAO) Activity and Substrate Specificity

D-amino acid oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme containing Flavin Adenine (B156593) Dinucleotide (FAD) that plays a central role in the catabolism of D-amino acids. frontiersin.org It catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. plos.org

DAAO exhibits strict stereoselectivity for D-isomers but has a broad substrate specificity. frontiersin.org It is most active towards neutral, hydrophobic, and bulky D-amino acids. frontiersin.orgfrontiersin.org However, it is notably inactive or shows very low activity towards acidic D-amino acids such as D-aspartate and D-glutamate. nih.gov Given that this compound is a dicarboxylic acid, it shares this acidic character. Therefore, it is predicted to be a poor substrate for DAAO. This specificity can be altered through protein engineering; for example, mutating key residues in the active site of DAAO has been shown to introduce activity towards D-aspartate. nih.gov

Table 2: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO)

| Substrate Class | Activity Level | Examples |

| Hydrophobic/Aromatic | High | D-Tyrosine, D-Phenylalanine, D-Tryptophan, D-DOPA |

| Slightly Polar/Neutral | Moderate to High | D-Cysteine, D-Serine, D-Alanine |

| Acidic | Very Low / Inactive | D-Aspartate, D-Glutamate |

This table is based on general substrate preferences of hDAAO and is not exhaustive. frontiersin.org

Oxidative Deamination Mechanisms Catalyzed by Flavoenzymes

The mechanism of oxidative deamination catalyzed by flavoenzymes like DAAO involves two main stages: a reductive half-reaction and an oxidative half-reaction. frontiersin.org

Reductive Half-Reaction: The D-amino acid binds to the active site of the enzyme. A hydride ion (a proton and two electrons) is transferred from the α-carbon of the amino acid to the FAD cofactor, reducing it to FADH₂. This step converts the amino acid into an imino acid.

Oxidative Half-Reaction: The reduced FADH₂ cofactor is re-oxidized back to FAD by molecular oxygen (O₂), which acts as the electron acceptor. This reaction produces hydrogen peroxide (H₂O₂).

Hydrolysis: The imino acid product is unstable in an aqueous environment and spontaneously hydrolyzes into the corresponding α-keto acid (2-oxosuberic acid in this case) and ammonia (NH₃). frontiersin.org

This catalytic cycle effectively degrades the D-amino acid while regenerating the enzyme for subsequent reactions. The efficiency and rate of this process are dependent on the specific D-amino acid substrate and the source of the DAAO. plos.orgnih.gov

Investigation of Specific Enzymatic Reactions Modulating this compound Levels

The biosynthesis and degradation of D-amino acids are primarily controlled by a range of specific enzymes, including racemases, D-amino acid transaminases (DAATs), and D-amino acid oxidases (DAAOs). Racemases catalyze the conversion between L- and D-enantiomers of amino acids, serving as a primary route for the production of D-amino acids. nih.govresearchgate.net D-amino acid transaminases are involved in the transfer of an amino group from a D-amino acid to an α-keto acid, while D-amino acid oxidases catalyze the oxidative deamination of D-amino acids. nih.govmdpi.comnih.gov

Extensive research has been conducted on the substrate specificity of these enzymes. For instance, D-amino acid transaminases from various bacterial species have been characterized, with known substrates typically including D-alanine, D-glutamate, and other common D-amino acids. mdpi.comnih.govmdpi.com Similarly, the substrate ranges for D-amino acid oxidases from different sources have been explored, showing activity towards a variety of D-amino acids but not typically dicarboxylic ones like D-aspartate and D-glutamate. nih.govworthington-biochem.comfrontiersin.org

However, within the reviewed literature, there is no specific mention of this compound as a substrate for these key enzymes. While some enzymes exhibit broad substrate specificity, no studies were identified that explicitly investigated the enzymatic production, conversion, or degradation of this compound. One study detailed the enzymatic synthesis of L-alpha-aminosuberic acid from a racemic mixture of D,L-alpha-aminosuberic acid, indicating that enzymes can interact with this compound, but the focus was on the production of the L-enantiomer, not the modulation of the D-form. nih.gov

Interkingdom Signaling and Metabolism of D-Amino Acids in Complex Ecosystems

D-amino acids are now recognized as important signaling molecules in microbial communities and in interactions between bacteria and their hosts (interkingdom signaling). nih.govfrontiersin.org Bacteria release a variety of D-amino acids into their environment, which can regulate processes such as biofilm formation and cell wall remodeling. embopress.orgresearchgate.netnih.govelsevierpure.com These released D-amino acids can act on the producing cells (autocrine-like signaling) or on other bacterial species in the vicinity (paracrine-like signaling). nih.gov

Furthermore, D-amino acids produced by bacteria can be recognized by host organisms, influencing host physiology and immune responses. frontiersin.org For example, certain bacterial D-amino acids can be detected by mammalian taste receptors or metabolized by host enzymes like D-amino acid oxidase, leading to downstream effects on innate immunity. frontiersin.org

The specific D-amino acids identified as signaling molecules in these complex ecosystems are typically common ones like D-alanine, D-serine, D-proline, and also non-canonical D-amino acids such as D-methionine, D-leucine, and D-tyrosine. nih.govnih.govelsevierpure.com A thorough review of the literature on interkingdom signaling and the metabolism of D-amino acids in diverse ecosystems did not yield any specific examples or discussions involving this compound. The research in this area has, to date, focused on a different subset of D-amino acids, leaving the potential role of this compound in these intricate communication networks unexplored.

Synthetic Methodologies for D Alpha Aminosuberic Acid and Its Derivatives

Enantiospecific Synthesis Approaches for D-Alpha-Aminosuberic Acid

Achieving high enantiomeric purity is paramount in the synthesis of this compound for its application in pharmaceuticals. Various strategies have been developed to selectively produce the D-isomer, ranging from the use of chiral pool precursors to advanced catalytic methods. organic-chemistry.orgnih.gov

A significant approach to synthesizing derivatives of 2-aminosuberic acid involves starting from readily available and inexpensive chiral precursors like aspartic acid. nih.gov One reported methodology begins with (S)-aspartic acid to create a key building block, an (S)-2-aminohept-6-enoate ester. nih.govresearchgate.net This process leverages the inherent chirality of the starting material to establish the stereocenter that will become the alpha-carbon of the final D-amino acid derivative. The synthesis is designed for scalability and stereochemical control. nih.gov

Another route utilizes (S)-N-Boc-pyroglutamic acid ethyl ester, also a derivative of a common amino acid, as the optically pure starting material. google.com This method involves a sequence of reactions including esterification, oxidation, deacidification to a hemiacetal, and a Wittig reaction to build the carbon chain, ultimately yielding the target (S)-2-amino suberic acid ester through hydrogenolysis. google.com The use of such precursors makes the synthesis practical and cost-effective for larger-scale production. google.com

Olefin cross-metathesis has emerged as a powerful tool for carbon-carbon bond formation in the synthesis of complex molecules, including non-natural amino acids. nih.govorganic-chemistry.org In the context of this compound synthesis, a key strategy involves the diversification of an alkene-containing amino acid precursor via cross-metathesis. nih.gov

Starting from an (S)-2-aminohept-6-enoate ester derived from aspartic acid, a cross-metathesis reaction with various electron-deficient olefins is employed. nih.gov This reaction is typically catalyzed by a second-generation Grubbs' catalyst. nih.govnih.gov The reaction of the precursor with partners like tert-butyl acrylate (B77674) proceeds efficiently in refluxing dichloromethane (B109758) to yield the desired suberic acid derivative as a single E-isomer. nih.gov This method's utility has been demonstrated in the preparation of several suberic acid derivatives relevant to the design of biologically active peptides. nih.govresearchgate.net

Table 1: Example of Cross-Metathesis for Aminosuberic Acid Derivative Synthesis nih.gov

| Precursor | Reaction Partner | Catalyst | Product |

|---|---|---|---|

| (S)-2-aminohept-6-enoate ester | tert-butyl acrylate | Grubbs' 2nd Gen. Catalyst | (E)-alkene product |

Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of optically active amino acids. nih.govnih.gov The "hydantoinase process" is a well-established industrial method for producing enantiomerically pure amino acids. nih.gov This multi-enzyme cascade involves a hydantoin (B18101) racemase, a D-hydantoinase for selective hydrolysis of the D-hydantoin, and a D-carbamoylase to yield the final D-amino acid. nih.gov This dynamic kinetic resolution allows for theoretical yields approaching 100%.

While direct enzymatic synthesis of this compound is not extensively detailed, related enzyme-catalyzed reactions have been successfully used. For instance, enzymes have been used to resolve D,L-mixtures of α-aminosuberic acid to isolate the L-enantiomer, demonstrating the principle of enzymatic stereoselectivity. nih.govresearchgate.netresearchgate.net Furthermore, multi-enzyme systems have been developed to produce various D-amino acids from corresponding α-keto acids with high yields and enantiomeric excess, a strategy that could be adapted for this compound. nih.gov

Strategies for Orthogonal Protection in this compound Derivatives

The synthesis of peptides and other complex molecules containing this compound requires a careful strategy of protecting reactive functional groups. bham.ac.uk Orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others, is crucial. bham.ac.ukiris-biotech.de This allows for selective modification at specific sites, such as the α-amino group, the α-carboxyl group, or the ω-carboxyl group of the suberic acid side chain. researchgate.net

For the α-amino group, common protecting groups include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Z (benzyloxycarbonyl). researchgate.netresearchgate.net The side-chain carboxyl group and the α-carboxyl group are typically protected as esters, such as methyl, benzyl (B1604629), or t-butyl esters. researchgate.netresearchgate.net

The most widely used orthogonal scheme in modern solid-phase peptide synthesis (SPPS) is the combination of Fmoc for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.depeptide.com The Fmoc group is stable to acids but is readily removed by a base (e.g., piperidine), while the tBu group is stable to base but is cleaved by strong acid (e.g., trifluoroacetic acid, TFA), often during the final cleavage of the peptide from the resin. iris-biotech.de This compatibility allows for the sequential construction of peptide chains containing complex residues like this compound. peptide.comresearchgate.net

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis researchgate.netiris-biotech.depeptide.com

| Protecting Group | Abbreviation | Functionality Protected | Removal Conditions |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Piperidine (Base) |

| tert-Butyloxycarbonyl | Boc | α-Amino group | Trifluoroacetic Acid (TFA) (Strong Acid) |

| tert-Butyl | tBu | Carboxyl, Hydroxyl | Trifluoroacetic Acid (TFA) (Strong Acid) |

| Benzyl | Bzl | Carboxyl, Hydroxyl | Hydrogenolysis, HF (Strong Acid) |

Synthesis of this compound-Containing Peptides and Analogs

The incorporation of this compound into peptides is a key strategy for developing analogs with improved therapeutic properties. The D-chirality can increase resistance to enzymatic degradation, while the suberic acid side chain can be used to create cyclic structures that mimic or replace disulfide bridges. nih.govbachem.com

This compound is particularly valuable for creating carba-analogs of cyclic peptides, where the disulfide bond of cystine is replaced by a more stable hydrocarbon chain. bachem.com A prominent example is the calcitonin analog elcatonin, where α-aminosuberic acid replaces the disulfide bridge, contributing to the peptide's stability. bachem.com

The synthesis of such cyclic peptides is often achieved using solid-phase peptide synthesis (SPPS). nih.govrsc.org The linear peptide containing the orthogonally protected this compound is assembled on a resin. After assembly, the protecting groups on the side-chain carboxyl of the suberic acid and an amino group of another residue in the sequence are selectively removed. The cyclization is then performed, either on the solid support or after cleavage from the resin, under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization. bachem.comrsc.org One method uses an oxime resin, where the cyclization and cleavage from the resin occur in a single step. rsc.org This incorporation of a constrained, D-amino acid-containing linker allows for detailed studies of peptide conformation and its relationship to biological function. nih.gov

Design and Synthesis of Peptide-Based this compound Derivatives

The incorporation of this compound (D-Asu) into peptide structures is a key strategy for developing novel therapeutic agents and research tools. The design of these peptide-based derivatives hinges on the unique properties of D-Asu, which introduces a long, flexible side chain with a terminal carboxylic acid. This feature allows for the formation of cyclic peptides, lactam bridges, and conjugates with other molecules. The synthesis of such derivatives requires careful selection of protecting groups to ensure selective reactions at the α-amino group, the α-carboxyl group, and the ω-carboxyl group of the side chain.

The synthesis of peptides containing aminosuberic acid involves standard solid-phase or solution-phase peptide synthesis protocols. However, the presence of the second carboxylic acid group in the side chain necessitates an orthogonal protection strategy. This strategy allows for the selective deprotection of one carboxyl group while the others remain protected, enabling specific modifications. Common protecting groups for the α-amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The α-carboxyl group is typically protected as a methyl or benzyl ester, while the side-chain carboxyl group can be protected as a benzyl ester or a tert-butyl ester. nih.govresearchgate.net

For instance, in the synthesis of analogues of eel calcitonin, derivatives of aminosuberic acid have been utilized. researchgate.net The synthesis of an Asu-containing tripeptide, Asu-Val-Leu, demonstrates the practical application of these protected derivatives. nih.govresearchgate.net A key intermediate in many syntheses is an orthogonally protected Asu derivative, which can be synthesized from readily available starting materials like aspartic acid. beilstein-journals.org One reported methodology involves the preparation of (S)-2-aminohept-6-enoate ester as a building block, which is then diversified using a cross-metathesis reaction to yield the desired aminosuberic acid derivatives. beilstein-journals.org

The following table summarizes common protecting groups used in the synthesis of peptide-based this compound derivatives:

| Functional Group | Protecting Group | Abbreviation |

| α-Amino Group | tert-butyloxycarbonyl | Boc |

| α-Amino Group | 9-fluorenylmethyloxycarbonyl | Fmoc |

| α-Amino Group | Benzyloxycarbonyl | Z |

| α-Carboxyl Group | Methyl Ester | -OMe |

| α-Carboxyl Group | Benzyl Ester | -OBn |

| ω-Carboxyl Group | Benzyl Ester | -OBn |

| ω-Carboxyl Group | tert-Butyl Ester | -OtBu |

Challenges and Advancements in α,α-Disubstituted α-Amino Acid Synthesis

The synthesis of α,α-disubstituted α-amino acids, including derivatives of this compound, presents significant challenges primarily due to the steric hindrance around the quaternary α-carbon atom. nih.govresearchgate.net This steric congestion can impede the formation of the C-C or C-N bonds necessary to construct the amino acid backbone, often leading to low reaction yields and requiring specialized synthetic strategies. nih.gov

One of the longstanding challenges is achieving high enantioselectivity in the synthesis of chiral α,α-disubstituted α-amino acids. rsc.org Traditional methods like the Strecker reaction, while effective for some substrates, can suffer from the use of toxic reagents and may not be suitable for sterically hindered ketones. nih.gov Furthermore, the electrophilicity of the iminyl carbon in ketimines is lower than in aldimines, making nucleophilic additions more difficult. nih.gov

To overcome these hurdles, significant advancements have been made in synthetic methodologies. These include:

Asymmetric Phase-Transfer Catalysis: This technique has been successfully employed for the asymmetric alkylation of glycine (B1666218) Schiff bases to produce α,α-disubstituted α-amino acids with high enantioselectivity. organic-chemistry.org

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids. chemrxiv.orgrsc.org This method allows for the generation of radical intermediates under mild conditions, which can then be used to form the desired C-C bonds.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, particularly with palladium, has been utilized for the α-arylation of amino acid precursors, providing a route to α-aryl-α-amino acids.

Enzyme-Catalyzed Reactions: Enzymes can offer high stereoselectivity and are used in the resolution of racemic mixtures of amino acids or in the direct synthesis of chiral amino acids. nih.govresearchgate.net

The following table summarizes some of the challenges and corresponding advanced synthetic solutions in the field of α,α-disubstituted α-amino acid synthesis:

| Challenge | Advanced Synthetic Methodology | Key Features |

| Steric Hindrance | Use of highly reactive intermediates (e.g., radicals) | Allows for bond formation at congested centers. |

| Enantioselectivity | Asymmetric catalysis (e.g., phase-transfer catalysis, chiral auxiliaries) | Controls the stereochemical outcome of the reaction. |

| Low Reaction Yields | Development of more efficient catalytic systems (e.g., photoredox catalysis) | Improves reaction efficiency and product yield. |

| Use of Toxic Reagents | Metal-free methodologies and enzymatic reactions | Provides greener and safer synthetic routes. |

These advancements are crucial for expanding the accessibility and diversity of α,α-disubstituted α-amino acids, including this compound derivatives, for their application in drug discovery and materials science. nih.govprismbiolab.com

Advanced Analytical Techniques for Characterization and Quantification of D Alpha Aminosuberic Acid

Chromatographic Separations for D-Amino Acid Enantiomers

Chromatographic techniques are central to the separation of chiral molecules. The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a conventional achiral column.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a dominant approach for the enantiomeric separation of amino acids. tandfonline.com These specialized columns create a chiral environment where the enantiomers of an analyte can form transient diastereomeric complexes with the chiral selector of the stationary phase, leading to different retention times and thus, separation.

Several types of CSPs are effective for amino acid separations, including those based on macrocyclic glycopeptides, crown ethers, and ligand exchange mechanisms. capes.gov.brresearchgate.netsigmaaldrich.com For dicarboxylic amino acids, which are polar and can be challenging to separate, specific CSPs have shown considerable success. For instance, teicoplanin-based CSPs, such as the Astec CHIROBIOTIC® T, are capable of separating underivatized amino acids and are compatible with LC-MS, making them highly versatile. lcms.cz Crown-ether based CSPs, like CrownSil™, are also particularly well-suited for the separation of compounds containing primary amines, such as amino acids. registech.comchromatographyonline.com

The separation mechanism on a crown-ether CSP involves the complexation of the protonated primary amino group of the amino acid within the chiral cavity of the crown ether. registech.com The stability of this complex differs for each enantiomer, resulting in differential retention. For dicarboxylic amino acids like D-glutamic acid, a close structural analog of D-alpha-aminosuberic acid, excellent separation has been demonstrated. chromatographyonline.com

Table 1: Illustrative HPLC-CSP Conditions for Dicarboxylic Amino Acid Enantioseparation

| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Factor (k') | Selectivity (α) | Source |

| ChiroSil® SCA(-) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | Glutamic Acid | k'₁: 1.45 | 1.60 | chromatographyonline.com |

This table provides an example of the separation of glutamic acid enantiomers, a dicarboxylic amino acid structurally similar to alpha-aminosuberic acid, as specific data for the latter is limited in publicly available literature.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster analyses and higher resolution compared to traditional HPLC. acs.org This is particularly advantageous for the analysis of complex biological samples where high throughput is often required.

UHPLC methods have been developed for the rapid and sensitive measurement of D-amino acids. researchgate.net Often coupled with mass spectrometry, UHPLC can provide both separation and sensitive detection. For the analysis of D-amino acid enantiomers, including dicarboxylic ones, chiral derivatizing agents are frequently used to form diastereomers that can be rapidly separated on high-efficiency UHPLC columns. For instance, a method using a novel chiral mass spectrometry probe allowed for the simultaneous detection and chiral resolution of several DL-amino acids, including DL-glutamic acid, with resolutions ranging from 1.71 to 5.42 within a 30-minute run. researchgate.net

Table 2: Example UHPLC-MS/MS Method Parameters for Chiral Amino Acid Analysis

| Parameter | Value | Source |

| Column | BEH C18 (2.1 × 150 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | 0.1% formic acid in water | researchgate.net |

| Mobile Phase B | 0.1% formic acid in methanol/acetonitrile (7:3) | researchgate.net |

| Gradient | Optimized for 30 min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

This table illustrates typical parameters for a UHPLC-MS/MS method for chiral amino acid analysis, as specific data for this compound is not widely published.

Gas Chromatography (GC) in D-Amino Acid Enantiomeric Analysis

Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of amino acids. uni-muenchen.de A key requirement for GC analysis is the conversion of the non-volatile amino acids into volatile derivatives. This is typically achieved through a two-step process of esterification of the carboxyl groups followed by acylation of the amino groups. nih.gov

The separation of the resulting volatile derivatives is then performed on a chiral capillary column. Chirasil-L-Val, a polysiloxane-based CSP, is a widely used and effective column for the GC separation of amino acid enantiomers. capes.gov.brnih.gov This technique offers high efficiency and sensitivity, and when coupled with mass spectrometry (GC-MS), it provides unambiguous identification of the analytes. uni-muenchen.de Comprehensive two-dimensional GC (GC×GC) can further enhance separation power for complex samples. nih.gov

Research has demonstrated the successful separation of 16 enantiomeric pairs of amino acids using GC-MS after derivatization with methyl chloroformate. capes.gov.brnih.gov For dicarboxylic amino acids like aspartic acid, this method has proven effective, with the D-enantiomer typically eluting before the L-enantiomer on a Chirasil-L-Val column. researchgate.net

Table 3: Example Retention Times for GC-MS Analysis of D-Amino Acid Enantiomers

| Amino Acid | Derivatization | Chiral Column | Retention Time (min) - D-enantiomer | Source |

| Aspartic Acid | Not specified | Not specified | 16.41 | researchgate.net |

| Glutamic Acid | Not specified | Not specified | 22.26 | researchgate.net |

This table shows example retention times for D-aspartic and D-glutamic acids from a GC-MS analysis of a spiked serum sample. These serve as illustrative examples due to the lack of specific data for this compound.

Capillary Electrophoresis for Stereoisomer Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.govresearchgate.net This selector interacts differently with each enantiomer, leading to different migration times.

Common chiral selectors used in CE for amino acid separation include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. nih.govnih.gov CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

The separation of D- and L-enantiomers of dicarboxylic amino acids, such as aspartic acid and glutamic acid, has been successfully achieved using CE. For example, by using γ-cyclodextrin as a chiral selector in the BGE, baseline resolution of D- and L-aspartic acid and D- and L-glutamic acid has been demonstrated. acs.org The resolution can be further optimized by adjusting the concentration of the chiral selector, the pH of the BGE, and the applied voltage. acs.orgtandfonline.com

Table 4: Capillary Electrophoresis Conditions for Dicarboxylic Amino Acid Enantioseparation

| Parameter | Condition | Source |

| Background Electrolyte | 80 mM sodium tetraborate, 30 mM γ-cyclodextrin | acs.org |

| Capillary | 40 cm effective length | acs.org |

| Separation Voltage | 25 kV | acs.org |

| Analytes | D/L-Aspartic Acid, D/L-Glutamic Acid | acs.org |

| Resolution (Rs) | D/L-Asp: 15.9, D/L-Glu: 14.9 | acs.org |

This table details the experimental conditions and results for the CE separation of D-aspartic and D-glutamic acid enantiomers, serving as a model for the analysis of this compound.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that is often coupled with chromatographic or electrophoretic separation methods. It provides molecular weight and structural information, which is invaluable for the confident identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the quantitative analysis of D-amino acids in complex biological matrices. nih.govresearchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This greatly reduces chemical noise and enhances specificity.

LC-MS/MS methods have been developed for the simultaneous quantification of numerous amino acids without the need for derivatization. thermofisher.comlcms.czresearchgate.net For chiral analysis, the use of a chiral LC column or a chiral derivatizing agent is necessary. A validated LC-MS/MS method for the simultaneous determination of L- and D-amino acids in proteins, which could be adapted for free amino acids, demonstrated quantification limits in the low ng/mL range for many amino acids. mdpi.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. mdpi.com

While specific LC-MS/MS methods for this compound are not widely reported, methods for other dicarboxylic amino acids like alpha-aminoadipic acid have been established. thermofisher.comlcms.cznih.gov These methods can serve as a foundation for developing a targeted assay for this compound.

Table 5: Illustrative LC-MS/MS Parameters for Dicarboxylic Amino Acid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| alpha-Aminoadipic acid | 162.10 | 98.20 | lcms.cz |

| Glutamic Acid | 147.90 | 84.00 | lcms.cz |

| Aspartic Acid | 133.90 | 74.00 | lcms.cz |

This table provides example precursor and product ion pairs for the MS/MS detection of dicarboxylic amino acids, which would be essential for developing a selective method for this compound.

Derivatization Strategies for Improved Detection in Complex Matrices

To enable the separation and sensitive detection of this compound and other D-amino acids, pre-column derivatization with a chiral derivatizing agent (CDA) is a widely employed strategy. wiley.com This process converts the enantiomeric amino acids into diastereomers, which possess different physical properties and can be separated using standard, non-chiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com The choice of derivatizing reagent is critical, as it influences separation efficiency, detection sensitivity, and the stability of the resulting derivatives. tandfonline.comnih.gov

Several classes of chiral derivatizing agents are utilized for this purpose:

Marfey's Reagent and its Analogs: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is a classic and effective CDA for resolving D- and L-amino acids. iaanalysis.comcore.ac.ukiss.it It reacts with the primary amine group of the amino acid to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance at 340 nm. iss.itescholarship.org The simplicity of the derivatization and the ease of separation on common C18 columns make this a popular method. iss.it Advanced versions of this method, including the use of Nα-(2,4-dinitro-5-fluorophenyl)-D-alaninamide (the D-enantiomer of the reagent) or other amino acid amide variants, can be used to improve separation for specific amino acids or to reverse the elution order, aiding in peak confirmation. escholarship.orgnih.gov Combining FDAA derivatization with Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) has enabled the differentiation of 19 pairs of D/L-amino acids in a single run of about one minute. core.ac.uk

o-Phthalaldehyde (B127526) (OPA) with Chiral Thiols: A highly sensitive method involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol. tandfonline.com This reaction rapidly forms fluorescent isoindole derivatives, allowing for detection at picomole levels. tandfonline.com Common chiral thiols include N-isobutyryl-L-cysteine (IBLC), N-acetyl-L-cysteine (NAC), and N,N-dimethyl-L-cysteine (DiCys). tandfonline.comsigmaaldrich.com The choice of thiol affects the hydrophobicity and, consequently, the chromatographic retention and resolution of the diastereomers. nih.govresearchgate.net This method is fully automatable and has been successfully applied to detect D-amino acids in a wide range of samples, from meteorites to biological tissues. tandfonline.com The combination of OPA/IBLC derivatization with Ultra-High-Performance Liquid Chromatography (UHPLC) and Quadrupole-Time of Flight Mass Spectrometry (QqToF-MS) provides superb sensitivity, with detection limits in the picomolar per liter range, and works well in complex matrices like serum and urine. nih.gov

Axially Chiral Derivatizing Agents: A newer class of sophisticated derivatizing agents based on axial chirality has been developed for highly sensitive and rapid analysis. One such reagent, (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride, known as (R)-BiAC, allows for the complete chiral separation of proteinogenic amino acids in under 12 minutes by LC-MS/MS. acs.orgmolbiolcell.orgmdpi.com A key feature of (R)-BiAC is its consistent elution order, where all D-amino acid derivatives elute before their L-counterparts. acs.orgmolbiolcell.org The high ionization efficiency of the derivatives allows for exceptionally sensitive detection, reaching the attomole (amol) level. acs.org

| Derivatizing Agent | Abbreviation / Common Name | Principle | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA / Marfey's Reagent | Forms stable diastereomers via reaction with the amino group. | UV (340 nm), LC-MS/MS | Well-established, reliable, good resolution on standard RP-HPLC. | core.ac.ukiss.it |

| o-Phthalaldehyde + Chiral Thiol (e.g., IBLC) | OPA/IBLC | Forms highly fluorescent diastereomeric isoindole derivatives. | Fluorescence (Ex: 230 nm, Em: 445 nm), LC-MS | High sensitivity (pmol), rapid reaction, automatable. | tandfonline.comnih.govsigmaaldrich.comnih.gov |

| (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate HCl | (R)-BiAC | Forms diastereomers using an axially chiral backbone. | LC-MS/MS | Extremely high sensitivity (amol), very fast separation (<12 min), consistent D-before-L elution order. | acs.orgmolbiolcell.org |

Methodologies for Minimizing Racemization during Sample Preparation (e.g., Deuterated Acid Hydrolysis)

A significant source of error in quantifying endogenous D-amino acids in protein samples is the induction of racemization during sample preparation, particularly during acid hydrolysis needed to break down proteins into their constituent amino acids. Standard hydrolysis with strong acids like hydrochloric acid (HCl) at high temperatures can cause some L-amino acids to convert to their D-forms, leading to an overestimation of the native D-amino acid content.

To address this, a robust methodology utilizing deuterated acid hydrolysis has been developed. This technique involves hydrolyzing the protein sample in deuterium (B1214612) chloride (DCl) in deuterium oxide (D₂O) instead of aqueous HCl. The underlying principle is that if an amino acid undergoes racemization during this process, the hydrogen atom on its alpha-carbon (the chiral center) will be exchanged for a deuterium atom from the solvent.

This hydrogen-deuterium exchange results in a mass increase of +1 Dalton (Da) for any amino acid that has been artificially racemized. When the sample is subsequently analyzed by mass spectrometry (MS), the non-native, deuterated D-amino acids can be distinguished from the native, non-deuterated D-amino acids by their mass-to-charge ratio. Consequently, the signal from the deuterated (racemized) molecules can be excluded from the quantification, allowing for an unbiased and accurate measurement of the original L- and D-amino acid ratios in the sample. This method has been successfully combined with LC-MS/MS analysis to accurately determine D-amino acid content in complex matrices like food and feed.

Biosensor Technologies for D-Amino Acid Detection

Biosensors offer a rapid, specific, and often low-cost alternative to chromatographic methods for the detection of D-amino acids. These analytical devices combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of the target analyte. For D-amino acid detection, the most common biological component is a stereospecific enzyme.

The flavoenzyme D-amino acid oxidase (DAAO, EC 1.4.3.3) is the ideal biocatalyst for this application. DAAO catalyzes the oxidative deamination of D-amino acids, but not L-amino acids, to produce the corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide (H₂O₂). This strict stereoselectivity is the key to the biosensor's specificity. The detection principle typically relies on measuring either the consumption of the co-substrate oxygen or the production of hydrogen peroxide.

Electrochemical Biosensors for Specific D-Amino Acids

Electrochemical biosensors are the most prevalent type for D-amino acid detection due to their high sensitivity, rapid response, and amenability to miniaturization. In a typical DAAO-based amperometric biosensor, the enzyme is immobilized on the surface of an electrode. When the target D-amino acid is present in the sample, the DAAO-catalyzed reaction produces H₂O₂, which is an electroactive species. The H₂O₂ is then oxidized or reduced at the electrode surface, generating a measurable electrical current that is proportional to the D-amino acid concentration.

The mechanism of signal generation in some non-mediator DAAO biosensors involves the direct electroactivity of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. In the absence of the D-amino acid substrate, the oxidized FAD produces a reduction peak current. When a D-amino acid is introduced, it reacts with FAD, reducing it to FADH₂. This consumption of FAD leads to a decrease in the reduction peak current, which can be linearly correlated with the D-amino acid concentration.

Researchers have engineered DAAO enzymes to improve selectivity for specific D-amino acids, such as D-serine and D-alanine. By introducing point mutations, DAAO variants with altered substrate affinity have been created and incorporated into biosensors. Furthermore, the performance of these biosensors is enhanced by using nanomaterials like carbon nanotubes (CNTs) or iron oxide nanoparticles as part of the electrode, which serve to amplify the electrochemical signal and improve enzyme stability. These advanced biosensors have demonstrated high sensitivity, with limits of detection (LOD) in the micromolar (µM) to nanomolar (nM) range, and high selectivity, capable of accurately quantifying D-alanine even in the presence of a 100-fold excess of L-alanine.

| Target Analyte | Enzyme Source | Electrode/Immobilization Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| D-Alanine (D-Ala) | Rhodotorula gracilis (RgDAAO) | Adsorbed on graphite (B72142) electrode | 0.2–3 mM | 0.15 mM | |

| D-Alanine (D-Ala) | DAAO | DAAO/CNT on Glassy Carbon Electrode | Not Specified | Not Specified (High performance against L-Ala interference) | |

| D-Amino Acids (general) | DAAO | DAAO/Chitosan/Fe₃O₄ NPs/cMWCNT on Glassy Carbon Electrode | 0.02–0.80 µM | 0.02 µM | |

| D-Serine (D-Ser) / L-Serine (L-Ser) | Molecularly Imprinted Polymer (MIP) - Non-enzymatic | Dual MIPs on Pencil Graphite Electrode | 7–190 µM | 2.3 µM |

Emerging Spectroscopic and Resonance Techniques

Alongside established chromatographic and biosensor methods, advanced spectroscopic and resonance techniques provide powerful capabilities for the structural analysis and interaction profiling of D-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in their native solution state. For a compound like this compound, NMR provides a wealth of structural information.

¹H NMR: A proton (¹H) NMR spectrum reveals the number of different types of protons in the molecule and their chemical environment. The chemical shift (position) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about which atoms are connected.

¹³C NMR: A carbon-13 (¹³C) NMR spectrum shows the different types of carbon atoms in the molecule. The chemical shifts of carbonyl carbons, for instance, are particularly sensitive to their chemical environment and can appear in distinct regions of the spectrum (e.g., 169-173 ppm), helping to identify and count the amino acid residues after hydrolysis.

2D NMR Techniques: For more complex structures or to establish definitive connections, two-dimensional (2D) NMR experiments are used. Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (i.e., on adjacent carbons), while TOCSY (Total Correlation Spectroscopy) can reveal all protons within a single spin system (an entire amino acid residue). Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded atoms, such as a proton to its attached carbon or nitrogen, which is fundamental for assigning all resonances in the molecule.

By analyzing the complete set of NMR data, a detailed, atom-by-atom map of the molecule's structure and connectivity can be assembled.

Surface Plasmon Resonance (SPR) for Biomolecular Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. acs.org It provides quantitative information on the specificity, affinity, and kinetics of binding events. acs.org This is particularly valuable for understanding how a molecule like this compound, especially when incorporated into a peptide, interacts with biological targets such as proteins or receptors.

The principle of SPR involves immobilizing one interacting partner (the ligand) onto a gold-coated sensor chip. acs.orgmdpi.com A solution containing the other partner (the analyte) is then flowed over the surface. acs.org The binding of the analyte to the immobilized ligand causes a change in the mass concentration at the sensor surface, which in turn alters the local refractive index. iaanalysis.commdpi.com This change is detected as a shift in the SPR angle, measured in Resonance Units (RU). iaanalysis.com

A typical SPR experiment generates a sensorgram, a plot of RU versus time, which shows:

Association: As the analyte flows over the surface, the signal increases as binding occurs. The rate of this increase is related to the association rate constant (kₐ). acs.org

Equilibrium: The signal plateaus when the rate of association equals the rate of dissociation.

Dissociation: When the analyte solution is replaced with buffer, the signal decreases as the complex dissociates. The rate of this decrease reflects the dissociation rate constant (kₔ). acs.org

From these rates, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated (K₋ = kₔ/kₐ). SPR has been used to study the binding of peptides containing D-amino acids to their targets, demonstrating its utility in differentiating the binding kinetics and affinities that arise from subtle stereochemical changes. molbiolcell.org

Raman Spectroscopy Applications in D-Amino Acid Research

Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for the characterization and quantification of amino acids, including D-enantiomers. This method relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of a molecule's structure. Its application in D-amino acid research is pivotal for understanding their structural and functional roles.

Detailed Research Findings

Research into the vibrational properties of amino acids using Raman spectroscopy reveals distinct spectral regions that are sensitive to molecular structure. The fingerprint region, typically below 1800 cm⁻¹, contains a wealth of information about the vibrations of the carbon skeleton, as well as the amino and carboxyl functional groups. arxiv.org For this compound, which possesses a long aliphatic chain and two carboxylic acid groups, its Raman spectrum is expected to be a composite of the vibrational modes of these constituent parts.

Studies on dicarboxylic amino acids, such as glutamic acid, and long-chain dicarboxylic acids like suberic acid, provide a basis for interpreting the spectrum of this compound. mdpi.comtandfonline.com The spectrum will be characterized by bands corresponding to C-H stretching and bending modes of the -(CH₂)₆- chain, C-C stretching, and the vibrational modes of the α-amino group (NH₃⁺) and the two carboxylate groups (COO⁻). arxiv.orgresearchgate.net

The torsional vibration of the NH₃⁺ group is a key indicator of the local hydrogen bonding environment and can be observed in the low-frequency region of the Raman spectrum. mdpi.com Variations in the position and intensity of these bands can provide insights into the crystal packing and intermolecular interactions of this compound. mdpi.com

Furthermore, the C=O stretching vibration of the carboxylic acid groups is particularly sensitive to their protonation state and hydrogen bonding. researchgate.net In the zwitterionic form, characteristic symmetric and asymmetric stretching modes of the deprotonated carboxylate group (COO⁻) are expected. The presence of a second carboxylic acid group in the side chain of this compound will contribute additional bands, the positions of which will depend on its protonation state and local environment.

The table below outlines the plausible characteristic Raman shifts for this compound, based on data from related amino acids and dicarboxylic acids.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~850 | C-C backbone stretch |

| ~940 | C-C side chain stretch |

| ~1130 | C-N stretch |

| ~1330 | CH₂ wagging |

| ~1410 | Symmetric COO⁻ stretch |

| ~1450 | CH₂ scissoring |

| ~1600 | Asymmetric COO⁻ stretch & NH₃⁺ deformation |

| ~2930 | Symmetric CH₂ stretch |

| ~2980 | Asymmetric CH₂ stretch |

This table is an interactive representation of expected Raman shifts based on established principles of vibrational spectroscopy for amino acids and related compounds.

Molecular and Biological Roles of D Alpha Aminosuberic Acid and Its Analogs in Research Models

Receptor Interactions and Modulation by D-Alpha-Aminosuberic Acid Analogs

This compound (D-α-Asu) and its derivatives have been instrumental in elucidating the function and pharmacology of various receptor systems. Their structural characteristics allow them to interact with specific receptors, often acting as antagonists or modulators of receptor activity.

Excitatory Amino Acid Receptor Antagonism (e.g., N-Methyl-D-Aspartate Receptors)

This compound is recognized as a competitive antagonist of N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and transmission in the central nervous system. researchgate.netnih.gov By lengthening the carbon backbone of glutamate, competitive NMDA receptor antagonists can be synthesized, with D-α-aminosuberic acid being one of the earliest examples. researchgate.net

Studies on cat spinal cord neurons demonstrated that D-alpha-aminosuberate (DαAS) selectively antagonizes responses to NMDA and other excitatory amino acids, with little to no effect on acetylcholine-induced excitation. nih.gov This selective antagonism suggests the existence of distinct excitatory amino acid receptors, with one type being sensitive to DαAS and primarily activated by NMDA-like excitants. nih.gov The order of potency for depression of excitatory amino acid responses by DαAS is N-methyl-D-aspartate (NMDA) > L-homocysteate > D-glutamate > ibotenate > D-homocysteate > L-aspartate > D-aspartate > L-glutamate, kainate, and quisqualate. nih.gov

The antagonist activity of these compounds is associated with the D-(R) isomer. researchgate.net The phosphonic acid analog of D-α-Aminosuberic acid, D-2-amino-7-phosphonoheptanoic acid (D-AP7), also demonstrates potent NMDA receptor antagonism. researchgate.netcdnsciencepub.com

| Compound | Receptor Target | Effect |

| This compound (D-α-Asu) | NMDA Receptor | Competitive Antagonist researchgate.netnih.gov |

| D-2-amino-7-phosphonoheptanoic acid (D-AP7) | NMDA Receptor | Competitive Antagonist researchgate.netcdnsciencepub.com |

| D-alpha-Aminoadipate (DαAA) | NMDA Receptor | Competitive Antagonist nih.gov |

Ligand Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Analogs of this compound have been utilized to probe the ligand-binding sites of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission. nih.gov In a study aimed at developing selective antagonists for the α3β2 nAChR subtype, α-conotoxin PeIA analogs were synthesized with non-natural amino acids, including α-aminosuberic acid (Asu). nih.gov

The rationale was to introduce negatively charged side chains to interact favorably with a lysine (B10760008) residue (Lys152) in the α3 subunit, while interacting unfavorably with a glutamate residue (Glu152) in the closely related α6 subunit. nih.gov The side chain of aminosuberic acid is three carbons longer than that of glutamic acid. nih.gov The synthesis of these peptide analogs allowed for the investigation of how side-chain length and charge influence potency and selectivity for different nAChR subtypes. nih.gov

Amino Acid Regulation of Selective Ligand Function and Affinity in Receptor Systems

The principle of using specific amino acid substitutions to alter ligand affinity and function is a key strategy in drug design and receptor research. nih.gov While direct studies on this compound's role in regulating ligand function and affinity are not extensively detailed in the provided context, the underlying concept is demonstrated in studies of other receptors. For instance, in the D2 dopamine (B1211576) receptor, mutating specific amino acids can dramatically increase the affinity of selective ligands. nih.gov This highlights how the introduction of a non-natural amino acid like this compound into a peptide ligand could similarly modulate its interaction with a target receptor, influencing both how tightly it binds (affinity) and the functional response it elicits (e.g., agonist versus antagonist activity). nih.gov

Role in Peptide Mimicry and Structural Analogs

The unique structure of this compound allows it to serve as a mimic for naturally occurring amino acid residues, particularly those that have undergone post-translational modifications, and as a stable replacement for labile chemical bonds in peptides.

Mimicry of Post-Translationally Modified Residues (e.g., Sulfated Tyrosine in Neuropeptides)

Post-translational modifications, such as the sulfation of tyrosine residues, are critical for the biological activity of many proteins and peptides. nih.govmpi-cbg.de However, the sulfate (B86663) group can be susceptible to hydrolysis. researchgate.net Alpha-aminosuberic acid has proven to be an effective and stable mimic of sulfated tyrosine (Tyr(SO3H)) in neuropeptide analogs. researchgate.net

In sulfakinin neuropeptide analogs, replacing the Tyr(SO3H) group with aminosuberic acid resulted in compounds with similar biological responses to the natural sulfakinins but with reduced sensitivity to degradation. researchgate.net The acidic carboxyl group of aminosuberic acid effectively replaces the acidic sulfate group of sulfated tyrosine. researchgate.net The activity of these analogs is correlated with the distance between the carboxyl group and the alpha-carbon. researchgate.net This mimicry has been successfully applied in creating analogs of cholecystokinin (B1591339) (CCK) and sulfakinins, demonstrating that aminosuberic acid can serve as a biostable substitute for the hydrolysis-susceptible sulfated tyrosine group, albeit sometimes with a slight decrease in potency. researchgate.net

Functional Replacement of Disulfide Linkages in Peptide Engineering

Disulfide bonds, formed between two cysteine residues, are crucial for the three-dimensional structure and stability of many peptides and proteins. creative-proteomics.comwikipedia.org However, these bonds can be reduced in vivo. Replacing disulfide bonds with stable, non-reducible linkages is a valuable strategy in peptide engineering to enhance stability. researchgate.net

Alpha-aminosuberic acid has been used to create dicarba analogs of peptides, where the disulfide bond is replaced by a carbon-carbon bond. For example, in the synthesis of an analog of deamino-oxytocin, L-α-aminosuberic acid was used as a starting material to replace the disulfide bond with an ethylene (B1197577) linkage. researchgate.net This approach has also been applied to human relaxin-3, where the intramolecular disulfide bond of the A-chain was replaced with a dicarba bond, resulting in a physiologically stable analog with full biological activity. researchgate.net Similarly, the semisynthesis of elcatonin, an analog of eel calcitonin, involved the use of L-α-aminosuberic acid to create a dicarba-analog. researchgate.net

| Original Structure | Replacement | Peptide/Protein | Benefit |

| Sulfated Tyrosine | Alpha-Aminosuberic Acid | Sulfakinins, Cholecystokinin (CCK) | Increased stability to hydrolysis researchgate.net |

| Disulfide Bond | Dicarba Bridge (from Aminosuberic Acid) | Deamino-oxytocin, Human Relaxin-3, Elcatonin | Increased in vivo stability researchgate.netresearchgate.net |

Research into Modulatory Effects on Cellular Processes

Influence on Histone Deacetylase (HDAC) Enzyme Activity

This compound and its derivatives have been a significant focus of research into the inhibition of histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can result in histone hyperacetylation, which is associated with the activation of gene expression, including that of tumor suppressor genes. researchgate.netturkjps.orgacs.org This has made HDAC inhibitors a promising class of compounds for cancer therapy. turkjps.orgacs.org

Derivatives of 2-aminosuberic acid have been shown to be potent inhibitors of HDACs. acs.orgnih.gov These compounds typically function by interacting with the zinc-dependent active site of the HDAC enzyme. turkjps.orgpnas.org The general structure of these inhibitors includes a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group, often a hydroxamic acid. turkjps.org Research has demonstrated that modifications to the linker and cap group of α-amino suberic acid derivatives can influence their inhibitory activity and selectivity for different HDAC isoforms. researchgate.netrsc.org

Studies have shown that certain 2-aminosuberic acid-based hydroxamates are highly potent inhibitors of Plasmodium falciparum growth in vitro, with some compounds exhibiting greater toxicity to the parasite than to mammalian cells. nih.gov In the context of cancer research, derivatives of 2-aminosuberic acid have been found to induce hyperacetylation of histones in both normal and cancerous cell lines. acs.orgresearchgate.net For example, specific analogs have demonstrated potent cytotoxicity against various cancer cell lines, including melanoma, prostate, breast, ovarian, cervical, lung, and colon cancers, with IC50 values in the nanomolar to micromolar range. acs.orgresearchgate.net

Furthermore, research has explored the development of HDAC inhibitors with selectivity for specific HDAC isoforms. For instance, peptoid analogues of α-amino suberic acid-containing HDAC inhibitors have been designed to target HDAC6 selectively. rsc.org This isoform selectivity is a critical area of investigation as it may lead to more targeted therapies with fewer side effects. The inhibition of HDAC6 by these compounds was confirmed by observing the hyperacetylation of α-tubulin, a known HDAC6 substrate. rsc.org

| Compound/Analog | Target Enzyme/Organism | Observed Effect | IC50 Value |

| 2-Aminosuberic acid derivatives | P. falciparum (drug-resistant Dd2 strain) | Potent inhibition of parasite growth | 33 to 334 nM nih.gov |

| 2-Aminosuberic acid derivatives | P. falciparum (drug-sensitive 3D7 strain) | Potent inhibition of parasite growth | 13 to 91 nM nih.gov |

| 2-Aminosuberic acid-based hydroxamates (e.g., 2-ASA-9, 2-ASA-14) | P. falciparum (clinical isolates) | Inhibition of parasite growth | Median IC50s: 533 nM (2-ASA-9), 266 nM (2-ASA-14) nih.gov |

| 2-Aminosuberic acid-based hydroxamates (e.g., 2-ASA-9, 2-ASA-14) | P. vivax (clinical isolates) | Inhibition of parasite growth | Median IC50s: 503 nM (2-ASA-9), 278 nM (2-ASA-14) nih.gov |

| 2-Aminosuberic acid derivatives | Human cancer cell lines (e.g., MM96L melanoma) | Potent cytotoxicity | 20 nM - 1 µM acs.orgresearchgate.net |

| Peptoid analogue 2i (derived from α-aminosuberic acid) | Human HDAC6 | Potent and selective inhibition | 1.59 nM rsc.org |

| L-Aminosuberic acid-containing cyclic tetrapeptide (Compound 4) | Human HDAC1 | Significant inhibitory activity | 100 ± 28 nM pnas.orgnih.gov |

Regulation of Cell Proliferation and Differentiation in In Vitro Models

The modulation of histone deacetylase activity by this compound and its analogs has profound effects on cellular processes, including proliferation and differentiation, particularly in cancer cell models. The ability of these compounds to induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells is a key area of investigation.

Research has consistently shown that derivatives of 2-aminosuberic acid can inhibit the proliferation of a wide range of human cancer cell lines. acs.orgresearchgate.net These compounds have been reported to be potent cytotoxins against melanoma, prostate, breast, ovarian, cervical, lung, and colon cancer cells. acs.orgresearchgate.net A notable characteristic of these agents is their selective toxicity, demonstrating a greater effect on cancer cells compared to normal cells. acs.org For instance, some derivatives were found to be 5- to 60-fold more selective in killing melanoma cells versus normal neonatal foreskin fibroblasts. acs.org This selectivity is a crucial attribute for potential therapeutic agents.

The mechanism underlying the anti-proliferative effects of these compounds is often linked to the induction of the cell cycle inhibitor p21. researchgate.netacs.orgresearchgate.net The expression of p21 is a downstream effect of histone hyperacetylation, leading to cell cycle arrest. researchgate.netacs.org Studies have observed that treatment with 2-aminosuberic acid derivatives leads to the accumulation of cells in the G1 and G2/M phases of the cell cycle. nih.gov

In addition to inhibiting proliferation, these compounds can induce differentiation in surviving cancer cells, causing them to adopt a non-proliferating phenotype. researchgate.netacs.orgresearchgate.net This differentiating activity represents a shift from a malignant to a more benign state and is a desirable outcome in cancer therapy. The ability of these agents to induce differentiation has been observed in various cancer models.

While much of the research has focused on the L-enantiomer and its derivatives, the broader class of D-amino acids has also been investigated for its effects on cell proliferation. Some studies suggest that D-amino acids can inhibit the growth of certain cancer cells. For example, supplementation with D-amino acids has been shown to decrease the proliferation of colorectal cancer cells in vitro. nih.gov However, the effects can be cell-type specific, and the mechanisms are still under investigation. nih.govmdpi.com

| Compound/Analog | Cell Line(s) | Effect on Proliferation | Effect on Differentiation |

| 2-Aminosuberic acid derivatives | MM96L melanoma cells | Potent cytotoxicity (IC50 20 nM - 1 µM) acs.orgresearchgate.net | Induce a non-proliferating phenotype acs.orgresearchgate.net |

| 2-Aminosuberic acid derivatives | Various human cancer cell lines (prostate, breast, ovarian, etc.) | Selective and potent cytotoxicity acs.orgresearchgate.net | Differentiate surviving cancer cells acs.orgresearchgate.net |

| 2-Aminosuberic acid derivatives | Normal (neonatal foreskin fibroblasts) vs. MM96L melanoma cells | 5- to 60-fold more selective in killing melanoma cells acs.org | Induce selective cell cycle blockade in normal cells acs.orglookchem.com |

| D-Amino acid mixture | HCT116 colorectal cancer cells | Significant decrease in proliferation nih.gov | Not specified |

| D-Amino acid mixture | NCM460 normal intestinal epithelial cells | No significant effect on growth nih.gov | Not specified |

Computational Chemistry and Structure Activity Relationship Sar Studies of D Alpha Aminosuberic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling of D-Alpha-Aminosuberic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cngardp.org This approach is particularly valuable in medicinal chemistry for predicting the activity of novel molecules and optimizing lead compounds.

Development and Validation of 2D and 3D QSAR Models (e.g., CoMFA, CoMSIA)

For analogs of this compound, both 2D and 3D QSAR models have been developed to elucidate the structural requirements for their biological activities, particularly as anticancer agents and histone deacetylase (HDAC) inhibitors. researchgate.net

A study focusing on a series of α-amino suberic acid derivatives as HDAC inhibitors employed multiple linear regression (MLR) analysis to build 2D QSAR models. The most robust model demonstrated a strong correlation coefficient (r²) of 0.855 and a cross-validation r² (CV) of 0.809, indicating good internal predictive power. researchgate.net Further analysis using partial least squares (PLS) and neural networks yielded comparable and sound models with good predictability. researchgate.net